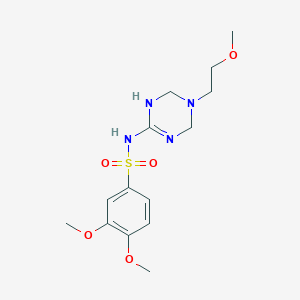![molecular formula C16H14F2N4O B11465924 5-([(4-Fluorophenyl)amino]methyl)-2-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-one](/img/structure/B11465924.png)
5-([(4-Fluorophenyl)amino]methyl)-2-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Fluorophenyl)amino]methyl}-2-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one is a compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl groups, which are known for their electron-withdrawing properties, enhancing the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-2-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorobenzene derivatives react with the triazole intermediate.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the amino and methyl groups are introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with different substituents replacing the fluorophenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structural properties.
Medicine
Drug Development: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing new pharmaceuticals.
Antimicrobial Agents:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Agriculture: It can be utilized in the formulation of agrochemicals, providing protection against pests and diseases.
Mechanism of Action
The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-2-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups enhance the compound’s binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, ensuring effective modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the fluorophenyl groups.
4-Fluorophenylhydrazine: A compound with a similar fluorophenyl group but different core structure.
Fluorobenzene: A simple aromatic compound with a fluorine substituent, lacking the triazole ring.
Uniqueness
Enhanced Stability: The presence of fluorophenyl groups provides enhanced stability compared to similar compounds.
Increased Reactivity: The electron-withdrawing nature of the fluorophenyl groups increases the compound’s reactivity, making it more versatile in chemical reactions.
Specificity in Biological Applications: The unique combination of the triazole ring and fluorophenyl groups provides specificity in biological applications, making it a valuable compound in scientific research.
This detailed article provides a comprehensive overview of 5-{[(4-fluorophenyl)amino]methyl}-2-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14F2N4O |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
5-[(4-fluoroanilino)methyl]-2-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H14F2N4O/c17-12-3-1-11(2-4-12)10-22-16(23)20-15(21-22)9-19-14-7-5-13(18)6-8-14/h1-8,19H,9-10H2,(H,20,21,23) |
InChI Key |
LSNGMYQAGLGNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


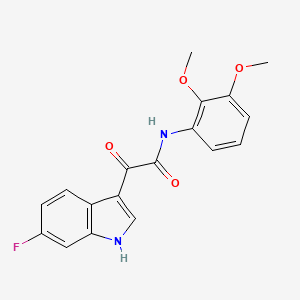
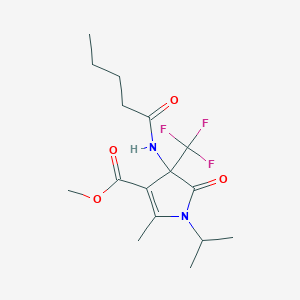
![3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene](/img/structure/B11465855.png)
![2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11465857.png)
![ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465865.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11465868.png)
![4'-hydroxy-3'-(4-methoxyphenyl)-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one](/img/structure/B11465873.png)
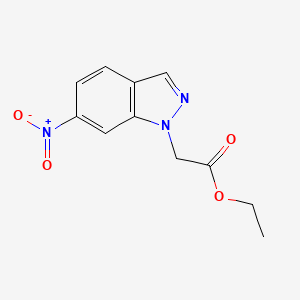
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11465878.png)
![4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11465897.png)
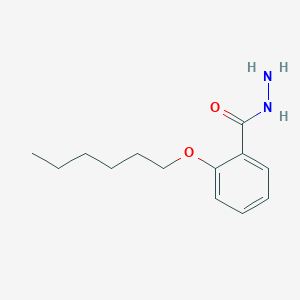
![6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B11465918.png)
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11465919.png)
